molecular formula C12H16BNO2S B13534977 5-Cyano-3-methylthiophene-2-boronic acid pinacol ester

5-Cyano-3-methylthiophene-2-boronic acid pinacol ester

Cat. No.: B13534977
M. Wt: 249.14 g/mol
InChI Key: YPLVRSYHZQGZHC-UHFFFAOYSA-N
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Description

5-Cyano-3-methylthiophene-2-boronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful building block in the synthesis of various organic molecules.

Properties

Molecular Formula

C12H16BNO2S

Molecular Weight

249.14 g/mol

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile

InChI

InChI=1S/C12H16BNO2S/c1-8-6-9(7-14)17-10(8)13-15-11(2,3)12(4,5)16-13/h6H,1-5H3

InChI Key

YPLVRSYHZQGZHC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-3-methylthiophene-2-boronic acid pinacol ester typically involves the borylation of 5-cyano-3-methylthiophene. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-3-methylthiophene-2-boronic acid pinacol ester is unique due to the presence of the cyano group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in the synthesis of compounds with specific electronic properties .

Biological Activity

5-Cyano-3-methylthiophene-2-boronic acid pinacol ester is an organoboron compound with significant implications in organic synthesis and medicinal chemistry. Its unique structural features, including a cyano group and a methylthiophene moiety, enhance its reactivity and potential biological activity. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₁H₁₂BNO₂S
  • Molecular Weight : 249.14 g/mol
  • CAS Number : Not specified

The compound's structure allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in complex organic molecules.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. Research indicates that boron-containing compounds can modulate enzymatic functions, potentially leading to therapeutic applications.

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on proteasome activity, which is critical in cancer treatment. For instance, bortezomib, a boron-containing drug, selectively inhibits proteasome function and has been approved for multiple myeloma treatment .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, similar to other boron-containing compounds that have been investigated for their antibacterial and antifungal activities .

Case Studies

  • Synthesis of Bioactive Compounds : A study highlighted the synthesis of various bioactive boron-containing compounds using similar methodologies as those applicable to this compound. These compounds demonstrated significant biological activities against different pathogens .
  • Antiparasitic Activity : Research into benzoxaborole derivatives has revealed potent antiparasitic effects, suggesting that this compound could be explored for similar applications due to its structural analogies .

Applications in Research

The compound has several applications in scientific research:

  • Organic Synthesis : Utilized as a reagent in Suzuki-Miyaura reactions to synthesize complex organic molecules.
  • Medicinal Chemistry : Investigated for potential therapeutic effects due to its ability to inhibit specific enzymes involved in disease pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
This compoundCyano group, methylthiopheneEnhanced reactivity due to both cyano and thiophene
5-Cyanothiophene-2-boronic acidCyano group, thiopheneLacks methyl substituent; different electronic properties
3-Methylthiophene-2-boronic acid pinacol esterMethylthiopheneNo cyano group; different reactivity
5-Cyanopyridine-3-boronic acid pinacol esterCyano group, pyridineDifferent heterocyclic framework

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